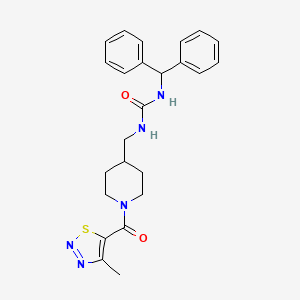

1-Benzhydryl-3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Research into the synthesis of tri-substituted ureas, including compounds similar to the query compound, has provided insights into their preparation methods. A study by Iriepa and Bellanato (2013) detailed the synthesis of tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents. Their work emphasized spectroscopic, structural, and conformational analyses, revealing fast inter-conversion of the piperazine ring and amino-imino tautomerism for thiazole derivatives (Iriepa & Bellanato, 2013).

Microwave-Assisted Synthesis

Another approach detailed by Li and Chen (2008) involved the synthesis of 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This method yielded satisfactory results and highlighted the efficiency of microwave irradiation in enhancing reaction times and yields (Li & Chen, 2008).

Biological Activity and Applications

Antimicrobial and Anti-Proliferative Activities

Al-Mutairi et al. (2019) explored the antimicrobial and anti-proliferative potentials of novel compounds, including 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives. Their findings indicated significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines, underscoring the therapeutic potential of such compounds (Al-Mutairi et al., 2019).

Diuretic Activity

Ergena et al. (2022) assessed the diuretic activity of substituted 1,3,4-thiadiazoles, discovering an increase in urinary excretion of water and electrolytes in animal models. This research suggests potential applications of thiadiazole derivatives in managing conditions requiring diuresis (Ergena, Rajeshwar, & Solomon, 2022).

Chemical Characterization and Modification

Characterization of Isothioureas

The work by Cruz et al. (2007) on the synthesis and characterization of S-methylisothioureas derived from 2-aminobenzothiazole contributed to understanding the chemical properties and potential modifications of thiadiazole-containing compounds. Their research detailed the synthesis process and provided insights into the molecular structure through NMR spectroscopy and X-ray analysis (Cruz et al., 2007).

Properties

IUPAC Name |

1-benzhydryl-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2S/c1-17-22(32-28-27-17)23(30)29-14-12-18(13-15-29)16-25-24(31)26-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18,21H,12-16H2,1H3,(H2,25,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIPMSHJUYWNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620753.png)

![6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2620754.png)

![2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2620759.png)

![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)

![N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2620762.png)

![2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620764.png)

![N-[(2-chloropyridin-4-yl)(cyclopropyl)methyl]prop-2-enamide](/img/structure/B2620767.png)

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2620768.png)